used for quality control of and is an impurity of Iopamidol
Iopamidol ep impurity F
CAS No.: 1869069-71-5
Cat. No.: VC0195380
Molecular Formula: C16H20I3N3O6
Molecular Weight: 731.07
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1869069-71-5 |
---|---|
Molecular Formula | C16H20I3N3O6 |
Molecular Weight | 731.07 |
IUPAC Name | 1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Standard InChI | InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1 |
SMILES | CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O |
Introduction
Chemical Structure and Properties
Chemical Identifiers
Iopamidol EP Impurity F possesses distinct chemical identifiers that facilitate its recognition and classification in pharmaceutical analysis. These identifiers provide crucial information for regulatory documentation and analytical procedures.
Parameter | Information |
---|---|
CAS Number | 1869069-71-5 |
Molecular Formula | C₁₆H₂₀I₃N₃O₆ |
Molecular Weight | 731.06 g/mol |
IUPAC Name | 1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Alternative Names | (S)-N1-(1,3-Dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide |
UNII | D6T5U5FET2 |
Table 1: Chemical identifiers of Iopamidol EP Impurity F
Physical and Chemical Properties
The physical and chemical properties of Iopamidol EP Impurity F influence its behavior in pharmaceutical formulations and analytical procedures. Understanding these properties is essential for developing effective quality control methods.
Property | Characteristics |
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Appearance | Off-white solid |
Solubility | Freely soluble in water |
Storage Conditions | Store at 2-8°C |
InChI | InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1 |
SMILES | CC@@HO |
Table 2: Physical and chemical properties of Iopamidol EP Impurity F
Structural Characteristics
The structure of Iopamidol EP Impurity F is characterized by a triiodinated benzene ring with distinct functional groups that differentiate it from the parent compound Iopamidol. The impurity contains three iodine atoms attached to the benzene ring, similar to Iopamidol, but features a dimethylamino group that represents a critical structural difference .
The presence of the (S)-2-hydroxypropanamido group contributes to the chirality of the molecule, which is significant for its recognition in stereochemical analytical methods. The hydroxyl groups in the 1,3-dihydroxypropan-2-yl moiety play important roles in the compound's solubility and potential interactions with biological systems. The structural arrangement exhibits distinctive spectroscopic properties that are utilized in various analytical techniques for identification and quantification purposes .
Role and Significance in Pharmaceutical Analysis
Relationship to Iopamidol
Iopamidol (CAS: 60166-93-0, molecular formula: C₁₇H₂₂I₃N₃O₈, molecular weight: 777.09 g/mol) is a non-ionic, water-soluble contrast agent widely used in radiological procedures such as myelography, arthrography, nephroangiography, and arteriography. It functions as a radioopaque medium by blocking X-rays, allowing the visualization of body structures that lack iodine .
Iopamidol EP Impurity F is structurally related to Iopamidol but differs in its molecular formula and weight. The impurity represents a specific structural variant that can arise during the synthesis process of Iopamidol or through degradation pathways. Monitoring this impurity is crucial because its presence above certain threshold levels may potentially affect the safety, efficacy, or stability of the pharmaceutical product .
Application in Quality Control
Iopamidol EP Impurity F serves several critical functions in pharmaceutical quality control:
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Reference Standard: It is used as a calibrated reference standard for analytical method development and validation in the quality control of Iopamidol .
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Impurity Profiling: The compound enables accurate impurity profiling of Iopamidol pharmaceutical preparations, ensuring compliance with pharmacopeial specifications and regulatory requirements .
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Method Validation: As a characterized reference standard, it facilitates the validation of analytical methods used to detect and quantify impurities in Iopamidol formulations .
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Stability Studies: The compound is utilized in stability studies to monitor potential degradation pathways of Iopamidol under various storage conditions .
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Regulatory Compliance: The availability of well-characterized reference standards for Iopamidol EP Impurity F ensures compliance with regulations governing the quality and safety of radiographic contrast agents .
Analytical Characterization
Identification Methods
Several analytical techniques are employed for the identification and characterization of Iopamidol EP Impurity F in pharmaceutical preparations:
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High-Performance Liquid Chromatography (HPLC): HPLC is commonly used for the separation and identification of Iopamidol impurities, including Impurity F. The technique provides high resolution and sensitivity for impurity profiling .
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Mass Spectrometry (MS): MS techniques offer detailed structural information and high sensitivity for the identification of Iopamidol EP Impurity F, particularly when coupled with HPLC (LC-MS) .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural elucidation of Iopamidol EP Impurity F, confirming its chemical composition and stereochemistry .
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Infrared (IR) Spectroscopy: IR spectroscopy assists in identifying functional groups present in Iopamidol EP Impurity F, providing complementary structural information .
Quantification Techniques
Accurate quantification of Iopamidol EP Impurity F is essential for quality control purposes. The following techniques are commonly employed:
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HPLC with UV Detection: This represents the primary method for quantification of Iopamidol EP Impurity F in pharmaceutical preparations. The technique offers high precision, accuracy, and reproducibility for routine quality control testing .
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LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity and specificity for trace-level quantification of Iopamidol EP Impurity F, particularly in complex matrices .
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Validated Analytical Methods: Pharmaceutical companies develop and validate specific analytical methods for the quantification of Iopamidol EP Impurity F in accordance with regulatory guidelines. These methods typically include system suitability criteria, precision parameters, and recovery assessments to ensure reliable quantification .
Regulatory Aspects
Iopamidol EP Impurity F holds significant regulatory importance in the pharmaceutical industry:
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Pharmacopeial Standards: The European Pharmacopoeia (EP) and British Pharmacopoeia (BP) include Iopamidol EP Impurity F in their monographs for Iopamidol, establishing specific identification and quantitative limits .
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Impurity Specifications: Regulatory guidelines establish maximum allowed limits for Iopamidol EP Impurity F in pharmaceutical products, typically expressed as a percentage relative to the active pharmaceutical ingredient .
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cGMP Compliance: Manufacturers must adhere to current Good Manufacturing Practice (cGMP) standards when monitoring and controlling Iopamidol EP Impurity F levels in pharmaceutical products .
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Documentation Requirements: Comprehensive documentation regarding the monitoring and control of Iopamidol EP Impurity F is required as part of regulatory submissions and quality assurance programs .
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Reference Standard Qualification: Reference standards of Iopamidol EP Impurity F must meet stringent quality criteria to be suitable for regulatory and quality control purposes, including traceability to recognized standards .
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